molecular formula C7H6N2O3S B15279339 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B15279339
M. Wt: 198.20 g/mol
InChI Key: TVTYWZAUGVDZKU-UHFFFAOYSA-N
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Description

7-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound featuring a benzoisothiazolone core with a 1,1-dioxide sulfonamide group and an amino substituent at the 7-position. Its synthesis typically involves chlorination of the parent benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin derivative) followed by nucleophilic substitution with ammonia or amines . Additionally, amino-substituted derivatives are explored for antibacterial activity due to structural similarities to sulfonamide antibiotics .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

7-amino-1,1-dioxo-1,2-benzothiazol-3-one

InChI

InChI=1S/C7H6N2O3S/c8-5-3-1-2-4-6(5)13(11,12)9-7(4)10/h1-3H,8H2,(H,9,10)

InChI Key

TVTYWZAUGVDZKU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)S(=O)(=O)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the copper-catalyzed reaction of 2-halobenzamides with carbon disulfide. This reaction proceeds through a consecutive process involving the formation of sulfur-carbon and sulfur-nitrogen bonds . The reaction conditions generally include the use of copper iodide as a catalyst, along with a base such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

Reaction TypeReagents/ConditionsOutcomeYieldSource
Amino Group Oxidation Selectfluor in H<sub>2</sub>O/DMF (1:9)Forms nitroso intermediates or nitroxides via radical pathways70–85%
Side-Chain Oxidation m-CPBA in MeCN (0°C to RT)Converts alkyl side chains to ketones or carboxylic acids43–68%

Key Findings :

  • Selectfluor-mediated oxidation proceeds via a fluorine radical transfer mechanism, enabling selective functionalization without metal catalysts .

  • m-CPBA facilitates double oxidation in one-pot reactions, forming saccharine derivatives (e.g., 5a ) through electrophilic attack at the α-carbon .

Nucleophilic Substitution

The amino group at position 7 participates in nucleophilic substitution reactions, forming derivatives with biological relevance:

SubstrateReagents/ConditionsProduct ClassYieldSource
Alkyl/Aryl Amines1,4-Dioxane, reflux (100°C, 2 hrs)N-Alkyl/Aryl pseudo-saccharine amines75–96%
ThiolsK<sub>2</sub>CO<sub>3</sub>, DMF (RT)Thioether-linked conjugates60–78%

Example Synthesis :

  • Reaction with 2-hydroxyethylamine yields 7a (3-((2-hydroxyethyl)amino)benzo[d]isothiazole 1,1-dioxide) in 75% yield :
    1H NMR (DMSO-d<sub>6</sub>) : δ 3.6 (m, 4H), 7.8–8.1 (m, 4H), 9.5 (s, 1H).
    HRMS (ESI) : m/z 227.0583 [M+H]<sup>+</sup> .

Reduction Reactions

The carbonyl group at position 3 undergoes selective reduction under mild conditions:

ReagentsConditionsProductYieldSource
NaBH<sub>4</sub>EtOH, RT, 4 hrs3-Hydroxybenzoisothiazole derivative55–65%
LiAlH<sub>4</sub>THF, 0°C to RT, 6 hrs3-Aminobenzoisothiazole derivative40–50%

Mechanistic Insight :

  • Sodium borohydride reduces the carbonyl to a secondary alcohol without affecting sulfone groups.

  • Lithium aluminum hydride facilitates deeper reduction to amines but requires strict temperature control to avoid over-reduction.

Cyclization and Saccharine Formation

Under acidic conditions, 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide undergoes cyclization to form tricyclic saccharine analogs:

ConditionsCatalyst/AdditiveProductYieldSource
Conc. HClRT, 12 hrsSaccharine fused with pyran/thiophene80–90%
SOCl<sub>2</sub>Reflux, 6 hrsChlorinated intermediates70–85%

Example :

  • Chlorination with SOCl<sub>2</sub> produces 3-chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide, a precursor for cross-coupling reactions .

Biological Activity and Derivatives

Derivatives exhibit notable bioactivity:

DerivativeBiological ActivityIC<sub>50</sub>/MICSource
5a (saccharine analog)Antifungal (C. albicans)12.5 µg/mL
7a-j (amine derivatives)Anxiolytic (GABA receptor modulation)10–100 nM

Structural-Activity Relationship :

  • Electron-withdrawing groups at position 7 enhance antifungal potency by increasing electrophilicity.

  • Bulky N-substituents in amine derivatives improve blood-brain barrier permeability for CNS targets .

Spectroscopic Characterization

Key analytical data for reaction validation:

  • 1H NMR : Aromatic protons appear as doublets at δ 7.8–8.1 ppm, while amino protons resonate as singlets near δ 9.5 ppm .

  • HRMS (ESI) : Molecular ion peaks at m/z 198.20 [M+H]<sup>+</sup> for the parent compound .

Mechanism of Action

The mechanism of action of 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can interact with receptors to modulate signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide are influenced by substituent position, electronic effects, and steric factors. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent Position/Type Molecular Weight (g/mol) Key Biological Activity Synthesis Highlights
This compound 7-NH₂ 200.23 Dual AChE inhibition , Antibacterial Chlorination + amination
4-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide 4-Cl 217.63 Intermediate for further derivatization Chlorination with SOCl₂
5-Amino-2-ethylbenzo[d]isothiazol-3(2H)-one 1,1-dioxide 5-NH₂, 2-C₂H₅ 226.26 Unspecified (likely antibacterial) Alkylation + amination
5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide 5-F 201.18 Lipophilicity enhancement Direct fluorination or substitution
N-Bromosaccharin (2-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide) N-Br 262.08 Halogenation reagent Bromination of saccharin
2-(4-(4-Pyrimidin-2-ylpiperazin-1-yl)butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide N-Alkyl chain + piperazine 401.47 CNS-targeted (e.g., serotonin modulation) Alkylation of saccharin with amines

Key Findings

Substituent Position and AChE Inhibition: The 7-amino derivative exhibits dual AChE inhibition due to its ability to occupy both the catalytic and peripheral sites, a property shared with isoindoline-1,3-dione derivatives . In contrast, 4-chloro and 5-fluoro analogues lack the amino group necessary for peripheral site interactions, reducing their AChE potency. N-Alkylated derivatives (e.g., ) prioritize CNS penetration over AChE inhibition due to extended alkyl chains enhancing lipophilicity .

Antibacterial Activity: Amino-substituted derivatives (e.g., 5- or 7-position) show enhanced antibacterial efficacy compared to halogenated analogues, likely due to improved hydrogen bonding with bacterial enzymes .

Synthetic Flexibility :

  • Chlorination at the 3-position (e.g., ) enables versatile amination or alkylation, while direct halogenation (e.g., 5-F, 5-Br) requires regioselective conditions .
  • Microwave-assisted synthesis () improves yields for complex derivatives like trans-azetidin-3-yl benzoisothiazolones, though steric hindrance limits reactivity at the 7-position .

Physicochemical Properties: Electron-withdrawing groups (e.g., 5-F, 4-Cl) reduce solubility but enhance metabolic stability. The 7-amino group balances solubility (via protonation) and target binding, making it preferable for CNS applications .

Research Implications and Limitations

  • Challenges : Low yields in amination reactions (e.g., 20% in ) and regioselectivity issues during halogenation () necessitate optimized synthetic protocols.
  • Contradictions : While highlights AChE inhibition, emphasizes antibacterial activity, suggesting context-dependent structure-activity relationships.

Biological Activity

7-Aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a member of the benzothiazole family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N2O3SC_7H_6N_2O_3S, with a molecular weight of approximately 198.20 g/mol. The compound features a sulfonyl group and an amino group, which contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64
Salmonella typhimurium32

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.

Case Study: Apoptosis Induction in Cancer Cells
In a study published in Pathogens, two derivatives of benzothiazole were shown to suppress dengue virus replication, suggesting potential broader applications in antiviral therapies as well as anticancer strategies .

Local Anesthetic Activity

Another area of interest is the local anesthetic potential of derivatives related to this compound. Research has indicated that certain structural modifications can enhance local anesthetic activity, making it a candidate for further exploration in pain management therapies .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzymatic Inhibition : The compound binds to enzymes involved in critical metabolic pathways, potentially disrupting their function.
  • Reactive Nitrogen Species Generation : The nitro group can be reduced to form reactive intermediates that modulate signaling pathways associated with inflammation and cancer progression.

Research Findings

Recent studies have highlighted the compound's versatility as a lead molecule for drug development. For instance, derivatives have been synthesized with varying substitutions on the benzene ring to enhance efficacy and reduce toxicity.

Table 2: Summary of Research Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against multiple bacterial strains
Anticancer ActivityInduces apoptosis in cancer cell lines
Local Anesthetic PotentialPromising candidates identified through QSAR

Q & A

Q. How can regiodivergent functionalization be controlled during synthesis?

  • Guidelines :
  • Temperature Modulation : Lower temps (25°C) favor C-3 bromination; higher temps (60°C) shift reactivity to C-7 .
  • Radical Stabilizers : Additives like TEMPO suppress unwanted side-chain reactions .

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